Product packaging for 4-Amino-3-benzylbutan-2-one hydrochloride(Cat. No.:)

4-Amino-3-benzylbutan-2-one hydrochloride

Cat. No.: B13238547
M. Wt: 213.70 g/mol
InChI Key: OUQLHPIBPVAUBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-benzylbutan-2-one hydrochloride is a chemical compound offered for research and development purposes. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers working in medicinal chemistry and organic synthesis may find this compound of interest as a potential building block or intermediate for the synthesis of more complex molecules. Handling of this material should only be performed by qualified professionals in a controlled laboratory setting. All specific chemical properties, structural data, research applications, and safety information must be obtained from reliable sources and confirmed through experimental validation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16ClNO B13238547 4-Amino-3-benzylbutan-2-one hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

3-(aminomethyl)-4-phenylbutan-2-one;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-9(13)11(8-12)7-10-5-3-2-4-6-10;/h2-6,11H,7-8,12H2,1H3;1H

InChI Key

OUQLHPIBPVAUBV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC1=CC=CC=C1)CN.Cl

Origin of Product

United States

Synthetic Methodologies for 4 Amino 3 Benzylbutan 2 One Hydrochloride

Retrosynthetic Analysis and Strategic Precursor Identification

A retrosynthetic analysis of 4-Amino-3-benzylbutan-2-one hydrochloride reveals several potential disconnection points, suggesting a variety of strategic precursors. The primary disconnection can be made at the C3-C4 carbon-nitrogen bond, suggesting a precursor such as a 3-benzyl-4-halobutan-2-one or a 3-benzyl-4-hydroxybutan-2-one, which could undergo nucleophilic substitution or reductive amination, respectively. Another key disconnection can be envisioned at the C2-C3 bond, pointing towards an aldol-type condensation reaction between a suitable enolate and a benzyl-containing electrophile.

Based on this analysis, several strategic precursors can be identified:

3-Benzyl-4-halobutan-2-one: A halogenated ketone that can be readily converted to the target amine via direct amination or through an azide (B81097) intermediate followed by reduction.

3-Benzyl-4-hydroxybutan-2-one: An alcohol precursor that can be transformed into the amine through a Mitsunobu reaction or by conversion to a leaving group followed by amination.

(E)-4-phenylbut-3-en-2-one: An α,β-unsaturated ketone that can serve as a versatile starting material for the introduction of both the benzyl (B1604629) and amino functionalities.

Allylic alcohols: Intermediates such as 4-phenylbut-3-en-2-ol (B108997) can be employed in stereoselective transformations to introduce the required functional groups.

Direct Synthesis Routes for this compound

Direct synthesis routes aim to construct the 4-Amino-3-benzylbutan-2-one backbone in a limited number of steps, focusing on the strategic introduction of the key functional groups.

The introduction of the primary amine at the C4 position is a critical step in the synthesis. Several methods can be employed for this transformation:

Enzymatic Transamination: A biocatalytic approach using transaminase enzymes offers a green and highly selective method for the conversion of a ketone precursor, such as 4-phenylbutan-2-one, to the corresponding amine. mdpi.com This method often proceeds with high enantioselectivity, which is advantageous for the synthesis of chiral molecules. The process involves the transfer of an amino group from an amino donor to the ketone substrate. google.com

Reductive Amination: The reaction of a suitable carbonyl compound with ammonia (B1221849) or an ammonia equivalent in the presence of a reducing agent is a classical and effective method for amine synthesis.

From Halogenated Precursors: A 4-halo-3-benzylbutan-2-one can be treated with ammonia or a protected amine equivalent, such as sodium azide followed by reduction, to yield the desired primary amine.

Strecker Synthesis Adaptation: The Strecker synthesis, a well-established method for amino acid synthesis, can be conceptually adapted. masterorganicchemistry.com This would involve the reaction of a suitable aldehyde with an amine and a cyanide source to form an α-aminonitrile, which can then be further manipulated to yield the target structure.

The butanone core of the target molecule can be constructed using various established organic reactions:

Aldol (B89426) Condensation: A common strategy for forming carbon-carbon bonds, an aldol condensation between an enolate of acetone (B3395972) and benzaldehyde (B42025) can produce a precursor that can be further elaborated. google.com

From Carboxylic Acid Derivatives: The reaction of an organometallic reagent, such as methyl lithium or a methyl Grignard reagent, with a suitable carboxylic acid derivative (e.g., a Weinreb amide) of a 3-benzylbutanoic acid can afford the desired ketone.

Oxidation of a Secondary Alcohol: If the synthesis proceeds through a 4-amino-3-benzylbutan-2-ol intermediate, a subsequent oxidation step using a mild oxidizing agent can yield the target butanone.

Controlling the stereochemistry at the C3 position is a significant challenge in the synthesis of 4-Amino-3-benzylbutan-2-one. Several stereoselective methods can be considered:

Asymmetric Michael Addition: The conjugate addition of a benzyl organometallic reagent to a chiral α,β-unsaturated carbonyl compound can establish the stereocenter at the C3 position with high enantioselectivity.

Asymmetric Hydrogenation: The asymmetric hydrogenation of a precursor containing a double bond at the C3-C4 position can be a powerful tool for setting the stereochemistry of the benzyl group.

Chiral Auxiliary-Mediated Synthesis: The use of a chiral auxiliary can guide the stereoselective introduction of the benzyl group, which can then be removed in a subsequent step.

Enzymatic Processes: As previously mentioned, enzymatic reactions can offer high stereoselectivity in the formation of chiral centers. mdpi.com

Multi-step Organic Synthesis Approaches for this compound

Multi-step synthesis provides a more flexible approach, allowing for the sequential introduction and modification of functional groups, often with greater control over stereochemistry.

Allylic alcohols are versatile intermediates in organic synthesis and can be effectively utilized in the preparation of this compound. A plausible synthetic sequence could involve the following steps:

Synthesis of (E)-4-phenylbut-3-en-2-ol: This allylic alcohol can be prepared by the reduction of (E)-4-phenylbut-3-en-2-one.

Stereoselective Epoxidation: The double bond of the allylic alcohol can undergo stereoselective epoxidation, for instance, using Sharpless asymmetric epoxidation, to introduce a chiral epoxide.

Regioselective Ring-Opening: The epoxide can be regioselectively opened with a suitable nitrogen nucleophile to introduce the amino group at the C4 position and a hydroxyl group at the C3 position.

Oxidation: The secondary alcohol at the C2 position can then be oxidized to the corresponding ketone to furnish the butanone moiety.

Formation of Hydrochloride Salt: Finally, treatment with hydrochloric acid would yield the desired this compound.

This multi-step approach, while longer, offers excellent control over the stereochemical outcome of the final product.

Derivatization from Phenyl-Substituted Precursors

The synthesis of this compound can be effectively achieved through multi-step pathways originating from readily available phenyl-substituted precursors. A common strategy involves the initial construction of a carbon skeleton containing the benzyl and butanone moieties, followed by the introduction of the amino group.

One prominent route begins with the synthesis of an α,β-unsaturated ketone, such as (E)-4-phenyl-3-buten-2-one. This intermediate is typically prepared via an aldol condensation reaction between benzaldehyde and a ketone like acetone or butan-2-one. google.comchemicalbook.com The resulting enone serves as a versatile precursor for subsequent modifications.

To introduce functionality for amination, the enone can be converted into an α-haloketone. For instance, (E)-4-phenyl-3-buten-2-one can be reduced to the corresponding allylic alcohol, 4-phenyl-3-buten-2-ol, using a reducing agent like sodium borohydride (B1222165). orgsyn.org This alcohol can then undergo an iridium-catalyzed isomerization coupled with a C-Cl bond formation using N-chlorosuccinimide (NCS) to selectively yield the α-chloroketone, 3-chloro-4-phenylbutan-2-one. orgsyn.org

The final step in this sequence is the amination of the α-chloroketone. This is typically accomplished through a nucleophilic substitution reaction where the chlorine atom is displaced by an amino group. This can be achieved using various ammonia sources or protected amine equivalents. The resulting free base, 4-amino-3-benzylbutan-2-one, is then converted to its hydrochloride salt. A related patent describes a synthetic method for 4-amino-3-phenylbutyric acid hydrochloride starting from benzaldehyde and nitromethane, which involves condensation, addition, hydrogenation, and hydrolysis steps. google.comgoogle.com While the final product is a carboxylic acid, the initial steps demonstrate a strategy of building the carbon backbone from simple phenyl precursors. google.comgoogle.com

StepReactionKey Reagents & ConditionsPrecursorProduct
1Aldol CondensationBenzaldehyde, Acetone, Base (e.g., NaOH)Benzaldehyde(E)-4-phenyl-3-buten-2-one
2ReductionSodium Borohydride (NaBH₄), Ethanol (B145695)(E)-4-phenyl-3-buten-2-one4-phenyl-3-buten-2-ol
3Isomerization/Chlorination[Cp*IrCl₂]₂, N-Chlorosuccinimide (NCS)4-phenyl-3-buten-2-ol3-chloro-4-phenylbutan-2-one
4AminationAmmonia source (e.g., NH₃, NH₄OH)3-chloro-4-phenylbutan-2-one4-amino-3-benzylbutan-2-one

Stereoselective Synthetic Pathways to Enantiopure this compound

The development of stereoselective methods is crucial for accessing enantiomerically pure forms of 4-amino-3-benzylbutan-2-one, which is often required for specific biological applications. Several asymmetric strategies can be employed to control the stereochemistry at the C3 position.

Chiral Pool Synthesis: This approach utilizes readily available chiral molecules as starting materials. For example, a synthesis could commence from an enantiopure amino acid such as L-phenylalanine or D-phenylalanine. The inherent chirality of the starting material is carried through the synthetic sequence to define the stereochemistry of the final product. A general method involves the conversion of an N-protected amino acid into the corresponding β-amino iodide and cyanide, which can then be further elaborated. hilarispublisher.com

Chiral Auxiliaries: Another effective method involves the use of a chiral auxiliary, which is temporarily incorporated into the molecule to direct a stereoselective transformation. The Evans chiral auxiliary, for instance, has been successfully used to introduce an amino group with high enantioselectivity in the synthesis of related piperidone structures. nih.gov In this approach, the auxiliary is attached to a precursor molecule, directs the stereoselective installation of the amino group, and is subsequently cleaved to yield the chiral product.

Asymmetric Catalysis: Catalytic methods offer an efficient route to chiral compounds. An enantioselective aza-Michael addition represents a plausible strategy. chemrxiv.org This would involve the conjugate addition of an amine or its equivalent to a prochiral α,β-unsaturated ketone precursor in the presence of a chiral catalyst. Chiral thioureas, squaramides, and cinchona derivatives have been shown to be effective organocatalysts for similar transformations, promoting the reaction with high enantioselectivity. mdpi.com Similarly, rhodium-catalyzed asymmetric hydrogenation of (Z)-enamines is a well-established method for producing chiral β-amino compounds with high yield and enantioselectivity. hilarispublisher.com A fully stereoselective three-component reaction has been described for the synthesis of related N¹-substituted derivatives of anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol, highlighting the power of modern multicomponent reactions in achieving stereocontrol. nih.gov

StrategyDescriptionKey FeaturesExample Concept
Chiral Pool Synthesis Utilizes a chiral starting material, such as an amino acid, to transfer stereochemistry to the product. hilarispublisher.comRelies on the availability of enantiopure starting materials. The stereocenter is predefined.Synthesis starting from L-phenylalanine or D-phenylalanine.
Chiral Auxiliaries A recoverable chiral group is temporarily attached to the substrate to direct a stereoselective reaction. nih.govHigh levels of stereocontrol are often achievable. Requires additional steps for attachment and removal of the auxiliary.Use of an Evans oxazolidinone auxiliary to guide amination.
Asymmetric Catalysis A small amount of a chiral catalyst is used to generate a large amount of enantiomerically enriched product. chemrxiv.orgmdpi.comAtom-economical and highly efficient. Requires development of a suitable catalyst system for the specific substrate.Organocatalyzed aza-Michael addition to an unsaturated ketone precursor.

Hydrochloride Salt Formation and Purification Strategies for 4-Amino-3-benzylbutan-2-one

The final stages of the synthesis involve the formation of the hydrochloride salt and the purification of the product to meet desired specifications. These steps are critical for ensuring the stability, handling properties, and purity of the final compound.

Hydrochloride Salt Formation: The conversion of the free base, 4-amino-3-benzylbutan-2-one, to its hydrochloride salt is a standard acid-base reaction. This is typically achieved by treating a solution of the purified free base with hydrochloric acid. The HCl can be used in various forms, such as a concentrated aqueous solution, a solution in an organic solvent like ethanol or isopropanol, or as gaseous hydrogen chloride. chemicalbook.com For instance, a patent for a related compound describes neutralizing a reaction mixture to a pH of 2 with a 30% (w/w) hydrochloric acid ethanol solution to precipitate the hydrochloride salt. chemicalbook.com The choice of solvent is important, as the hydrochloride salt should be sparingly soluble in it to facilitate precipitation or crystallization.

Purification Strategies: Achieving high purity often requires one or more purification techniques applied to either the free base intermediate or the final hydrochloride salt.

Recrystallization: This is the most common method for purifying solid crystalline compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly. The pure compound crystallizes out, leaving impurities behind in the mother liquor. A patent for a related precursor describes purification via recrystallization from methanol. google.com

Column Chromatography: This technique is highly effective for separating the desired compound from byproducts and unreacted starting materials, particularly for non-crystalline products or when impurities have similar solubility profiles. The crude product is passed through a column of stationary phase (e.g., silica (B1680970) gel), and different components are eluted at different rates using a mobile phase. orgsyn.org This is often used to purify the free base before salt formation.

Washing/Trituration: The crude solid product can be washed or triturated with a solvent in which the desired compound is insoluble but the impurities are soluble. This provides a simple and effective preliminary purification step.

Precipitation/pH Adjustment: For amino compounds, purity can sometimes be enhanced by manipulating the pH. The free base can be precipitated from an acidic solution by the addition of a base, or the salt can be precipitated from a solution of the free base by adding acid. A procedure for a β-amino acid involves adjusting the pH to 7 to induce solidification of the product. orgsyn.org

TechniqueStage AppliedDescriptionSolvents/Reagents
Column Chromatography Free BaseSeparation based on differential adsorption on a stationary phase. Used for removing closely related impurities. orgsyn.orgSilica Gel, Ethyl Acetate, Pentane, Hexane
Recrystallization Final Salt / Free BasePurification based on differences in solubility. The compound is dissolved in a hot solvent and crystallized upon cooling. google.comEthanol, Methanol, Isopropanol, Water
Acid-Base Precipitation Final SaltThe hydrochloride salt is precipitated from a solution of the free base by adding hydrochloric acid. chemicalbook.comEthanol, Diethyl Ether, Hydrochloric Acid
Trituration Final SaltThe solid is stirred as a slurry in a solvent where it is insoluble, dissolving impurities.Diethyl Ether, Hexane

Chemical Transformations and Reaction Mechanisms of 4 Amino 3 Benzylbutan 2 One Hydrochloride

Reactivity of the Ketone Carbonyl Group

The carbonyl group in 4-amino-3-benzylbutan-2-one features a polarized carbon-oxygen double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity is the basis for its characteristic reactions.

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. In these reactions, the nucleophile forms a new single bond with the carbonyl carbon, and the pi bond of the carbonyl group is broken, with the electrons moving to the oxygen atom to form an alkoxide intermediate. Subsequent protonation of the alkoxide yields an alcohol. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide.

A variety of nucleophiles can participate in these addition reactions, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, and amines. The benzyl (B1604629) group at the adjacent C-3 position can introduce steric hindrance, potentially influencing the stereochemical outcome of the nucleophilic attack, especially in the formation of new chiral centers.

Reduction Reactions to Amino Alcohols

The ketone functionality of 4-amino-3-benzylbutan-2-one can be reduced to a secondary alcohol, yielding a 4-amino-3-benzyl-2-butanol. This transformation is typically achieved using metal hydride reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

The reduction of the ketone introduces a new stereocenter at the C-2 position, leading to the formation of diastereomeric amino alcohols (syn and anti). The stereoselectivity of the reduction can be influenced by the choice of reducing agent, solvent, and the presence of the existing stereocenter at C-3. For instance, chelation-controlled reductions, where the reducing agent coordinates with both the amino and carbonyl groups, can favor the formation of the syn diastereomer. In contrast, non-chelating conditions may favor the anti diastereomer due to steric hindrance from the benzyl group.

Recent synthetic protocols for structurally similar compounds, such as anti-1,3-diamino-4-phenylbutan-2-ol derivatives, have utilized reducing agents like lithium aluminum hydride, sometimes in combination with activating agents like trimethylsilyl (B98337) chloride, to achieve high yields and diastereoselectivity. nih.govunica.it

Table 1: Examples of Reduction Reactions to Amino Alcohols
ReactantReagent(s)ProductYieldReference
N,N-dibenzyl-O-tert-butyldimethylsilyl-protected anti-(2S,3S)-allophenylnorstatin amideLiAlH₄, TMSClN-substituted anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol80% nih.govunica.it
4-phenyl-2-butanoneTransaminase/Pyruvate Decarboxylase3-amino-1-phenylbutane>99% conversion researchgate.net

Reactivity of the Primary Amine Moiety

The primary amine group in 4-amino-3-benzylbutan-2-one is nucleophilic and basic due to the lone pair of electrons on the nitrogen atom. This allows it to participate in a variety of reactions, including alkylation, acylation, and derivatization.

Alkylation and Acylation Reactions

The nucleophilic nitrogen of the primary amine can react with electrophiles such as alkyl halides or acylating agents. wikipedia.org N-alkylation with alkyl halides can lead to the formation of secondary and tertiary amines, and eventually quaternary ammonium (B1175870) salts. wikipedia.org A significant challenge in the mono-alkylation of primary amines is the potential for overalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. wikipedia.org To control the degree of alkylation, specific strategies such as using a large excess of the primary amine or employing protecting groups may be necessary.

N-acylation, the reaction with acylating agents like acid chlorides or anhydrides, is generally a more controlled reaction and proceeds readily to form stable amide derivatives. For example, reaction with acetic anhydride (B1165640) would yield N-(3-benzyl-2-oxobutan-4-yl)acetamide. This reaction is often used to protect the amine functionality or to introduce specific acyl groups into the molecule. The reaction typically proceeds in the presence of a base to neutralize the acidic byproduct.

Table 2: Representative Alkylation and Acylation Reactions
Reaction TypeReactantReagent(s)ProductGeneral Conditions
N-AlkylationPrimary AmineAlkyl Halide (e.g., CH₃I)Secondary AmineBase (e.g., K₂CO₃), Solvent (e.g., Acetonitrile)
N-AcylationPrimary AmineAcid Anhydride (e.g., (CH₃CO)₂O)AmideSolvent (e.g., Acetic Acid or Pyridine)

Derivatization Strategies for Analytical and Synthetic Purposes

The primary amine group is a common target for derivatization to facilitate analysis by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is often necessary to improve the volatility, thermal stability, and chromatographic behavior of the analyte, as well as to enhance detection sensitivity. nih.gov

For HPLC analysis, chiral derivatizing agents can be used to separate the enantiomers of chiral amines. nih.govresearchgate.net Common reagents include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol, and 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). nih.gov These reagents react with the primary amine to form diastereomeric derivatives that can be separated on a standard achiral stationary phase.

For GC-MS analysis, derivatization is crucial to increase the volatility of the aminoketone. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is a common technique where the active hydrogens on the amine and any hydroxyl groups are replaced with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. Acylation with reagents like trifluoroacetic anhydride (TFAA) is another strategy to produce volatile derivatives.

Table 3: Common Derivatization Reagents for Primary Amines
Analytical TechniqueDerivatizing AgentAbbreviationType of Derivative
Chiral HPLC1-fluoro-2,4-dinitrophenyl-5-L-alaninamideFDAA (Marfey's Reagent)Diastereomeric amides
o-Phthalaldehyde / Chiral ThiolOPA / e.g., IBLCDiastereomeric isoindoles
2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanateGITCDiastereomeric thioureas
GC-MSN,O-bis(trimethylsilyl)trifluoroacetamideBSTFATrimethylsilyl (TMS) derivative
Trifluoroacetic anhydrideTFAATrifluoroacetyl derivative

Oxidation Reactions of the Amine Group

The primary amine group can be oxidized, although the outcome of the reaction is highly dependent on the oxidizing agent and the structure of the substrate. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize primary amines. The oxidation of primary amines attached to a secondary carbon can lead to the formation of a ketimine, which can then be hydrolyzed to a ketone.

Given the structure of 4-amino-3-benzylbutan-2-one, oxidation of the primary amine could potentially lead to the formation of the corresponding imine, which upon hydrolysis would yield 3-benzylbutane-2,4-dione. However, the presence of the benzyl group introduces a benzylic C-H bond, which is also susceptible to oxidation by strong oxidizing agents like KMnO₄. masterorganicchemistry.com Oxidation at the benzylic position typically leads to the formation of a carboxylic acid, which in this case would involve cleavage of the carbon-carbon bond. masterorganicchemistry.com Therefore, the oxidation of 4-amino-3-benzylbutan-2-one hydrochloride with a strong oxidizing agent could result in a complex mixture of products due to the presence of multiple reactive sites.

Elucidation of Reaction Mechanisms Involving this compound

Investigation of Intermediate Species and Transition States

The mechanistic pathways of reactions involving 4-Amino-3-benzylbutan-2-one are characterized by the formation of transient intermediate species which are crucial for the progression of the reaction. While direct spectroscopic observation of these intermediates for this specific compound is not extensively documented in the literature, analogies can be drawn from studies on similar β-amino ketones.

A key intermediate in many reactions of ketones is the enamine or enolate . In the case of 4-Amino-3-benzylbutan-2-one, under basic conditions, deprotonation of the α-carbon (C3) bearing the benzyl group can lead to the formation of an enolate. The presence of the electron-withdrawing carbonyl group acidifies this proton, making its removal feasible.

Alternatively, in reactions where the ketone reacts with a secondary amine catalyst, an enamine intermediate can be formed. nih.gov For 4-Amino-3-benzylbutan-2-one, which is a primary amine, intermolecular reactions could potentially lead to enamine formation from the ketone moiety of another molecule, or more complex dimeric structures. The formation of enamines from aldehydes and ketones with secondary amines can be monitored using NMR spectroscopy, where the disappearance of the aldehydic or ketonic proton signals and the appearance of vinylic proton signals are indicative of enamine formation. acs.org

Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in elucidating the transition states of reactions involving β-amino ketones. For instance, in aza-Michael additions, DFT calculations have helped to model the reaction pathway, including the formation of zwitterionic intermediates and the subsequent proton transfer steps. researchgate.netresearchgate.net These studies can provide valuable data on the activation energies and geometries of transition states, offering insights into the stereochemical outcomes of such reactions. For proline-catalyzed Mannich reactions, computational models have been proposed to explain the observed diastereoselectivity, highlighting the role of hydrogen bonding and steric interactions in the transition state. nih.govlibretexts.org The benzyl group at the C3 position of 4-Amino-3-benzylbutan-2-one would be expected to play a significant role in the stereochemistry of the transition state, likely favoring the formation of one diastereomer over the other due to steric hindrance.

Catalysis in Transformations of this compound

Catalysis is fundamental to controlling the reactivity and selectivity of transformations involving this compound. The choice of catalyst can direct the reaction towards a desired product and influence its stereochemistry.

Acid Catalysis: In the presence of a strong acid, the carbonyl oxygen can be protonated, which enhances the electrophilicity of the carbonyl carbon. This can facilitate nucleophilic attack at the carbonyl group. For intramolecular reactions, acid catalysis can promote cyclization. For example, intramolecular addition of the amino group to the activated carbonyl could lead to the formation of a cyclic hemiaminal, which could then undergo further reactions. Kinetic studies of intramolecular addition-elimination reactions in related systems have shown that the reaction can be general acid catalyzed, with the rate depending on the pKa of the catalyzing acid. rsc.org

Base Catalysis: Base catalysis is crucial for reactions that proceed via an enolate intermediate. A base can deprotonate the α-carbon, generating a nucleophilic enolate that can then react with an electrophile. In the context of this compound, a base is first required to neutralize the ammonium salt to the free amine.

Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, have been extensively used in asymmetric Mannich reactions of ketones. nih.gov The proposed mechanism involves the formation of an enamine intermediate from the ketone and the proline catalyst. This chiral enamine then reacts with an imine (formed in situ from an aldehyde and an amine), with the stereochemistry being controlled by the chiral catalyst. The diastereoselectivity of such reactions can be high, often favoring the syn or anti product depending on the specific catalyst and reaction conditions. libretexts.org

Lewis Acid Catalysis: Lewis acids can coordinate to the carbonyl oxygen, thereby activating the ketone towards nucleophilic attack. In the context of β-amino ketones, Lewis acid catalysis can be employed to promote reactions at the carbonyl group or to influence the stereochemical outcome of reactions at the α-carbon. researchgate.net For instance, in conjugate additions of radicals to Michael acceptors, chiral Lewis acids have been shown to control the enantioselectivity of the reaction. nih.gov

The table below summarizes the effect of different catalysts on a generic Mannich-type reaction involving a ketone, an aldehyde, and an amine, which is analogous to the potential reactivity of 4-Amino-3-benzylbutan-2-one.

CatalystRoleExpected IntermediateInfluence on Reaction
Proline OrganocatalystChiral EnamineHigh diastereo- and enantioselectivity
Lewis Acids (e.g., TiCl₄, ZnCl₂) Activates CarbonylMetal EnolateIncreased reaction rate, may influence stereoselectivity
Brønsted Acids (e.g., HCl) Activates CarbonylProtonated KetonePromotes nucleophilic addition to carbonyl
Bases (e.g., NaOH, Et₃N) Generates NucleophileEnolatePromotes reactions via enolate pathway

Advanced Analytical Methodologies for Characterization of 4 Amino 3 Benzylbutan 2 One Hydrochloride

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-Amino-3-benzylbutan-2-one hydrochloride. By examining the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. It provides information on the chemical environment of individual atoms. For this compound, ¹H NMR, ¹³C NMR, and 2D-NMR experiments are utilized for a complete structural assignment.

¹H NMR Spectroscopy provides information about the number and types of protons in the molecule. The expected chemical shifts for this compound are influenced by the electron-withdrawing effects of the carbonyl group and the aromatic ring. The protonation of the amino group in the hydrochloride salt also leads to a downfield shift of adjacent protons. nih.gov

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to. The carbonyl carbon, for instance, will appear significantly downfield. oregonstate.edu

2D-NMR Spectroscopy , such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), is used to establish connectivity between protons and carbons. libretexts.org COSY spectra reveal proton-proton couplings within the molecule, helping to piece together the spin systems. HSQC spectra correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of ¹H and ¹³C signals. libretexts.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H1 (CH₃-C=O) 2.1 - 2.3 s -
H3 (CH-CH₂-Ph) 3.0 - 3.3 m -
H4 (CH-NH₃⁺) 3.5 - 3.8 m -
CH₂-Ph 2.8 - 3.1 m -
Aromatic (C₆H₅) 7.2 - 7.4 m -
NH₃⁺ 8.0 - 8.5 br s -

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C1 (CH₃) 25 - 30
C2 (C=O) 205 - 215
C3 (CH) 45 - 55
C4 (CH-NH₃⁺) 50 - 60
CH₂-Ph 35 - 45
Aromatic C (C₆H₅) 125 - 140

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition and molecular weight of this compound with high accuracy. This technique provides a measured mass that can be used to calculate the precise molecular formula. Fragmentation patterns observed in the mass spectrum offer additional structural information. The protonated molecule [M+H]⁺ is commonly observed. uni.lu Fragmentation of protonated amino acids and ketones typically involves losses of small neutral molecules like water (H₂O), carbon monoxide (CO), and ammonia (B1221849) (NH₃). nih.gov For this compound, characteristic fragmentation would likely involve cleavage of the C-C bond adjacent to the carbonyl group (α-cleavage) and cleavage of the bond between the chiral carbon and the benzyl (B1604629) group.

Table 3: Expected HRMS Fragmentation Data for 4-Amino-3-benzylbutan-2-one [M+H]⁺

m/z (calculated) Possible Fragment Ion
178.1226 [C₁₁H₁₆NO]⁺ (protonated molecule)
161.0964 [C₁₁H₁₃O]⁺ (Loss of NH₃)
135.0804 [C₉H₁₁O]⁺
91.0542 [C₇H₇]⁺ (Tropylium ion)

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands for the ketone, the primary amine salt, and the aromatic ring. The carbonyl (C=O) stretching vibration of the ketone is expected to appear as a strong, sharp peak. The N-H stretching vibrations of the primary ammonium (B1175870) (NH₃⁺) group in the hydrochloride salt typically appear as a broad band. spectroscopyonline.com Aromatic C-H and C=C stretching vibrations will also be present.

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional Group Characteristic Absorption (cm⁻¹) Intensity
N-H Stretch (Ammonium) 3200 - 2800 Strong, Broad
C-H Stretch (Aromatic) 3100 - 3000 Medium
C-H Stretch (Aliphatic) 3000 - 2850 Medium
C=O Stretch (Ketone) 1715 - 1700 Strong, Sharp
N-H Bend (Ammonium) 1600 - 1500 Medium
C=C Stretch (Aromatic) 1600 - 1450 Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule and is particularly useful for compounds containing chromophores. lamission.edu The primary chromophore in 4-Amino-3-benzylbutan-2-one is the benzyl group. The benzene (B151609) ring exhibits characteristic absorption bands in the UV region. The carbonyl group also has a weak n→π* transition. The presence of the benzyl group is expected to result in absorption maxima around 260 nm. aatbio.com

Table 5: Expected UV-Vis Absorption Data for this compound

Electronic Transition Expected λmax (nm) Chromophore
π→π* ~260 Benzyl group
n→π* ~280 Carbonyl group

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for determining the purity of a substance and for separating different components of a mixture.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity and performing quantitative analysis of this compound. Since the compound contains a primary amine and a weakly UV-absorbing chromophore, a suitable HPLC method would likely involve reversed-phase chromatography. chromatographyonline.com

A C18 column is commonly used for the separation of moderately polar organic compounds. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent such as acetonitrile (B52724) or methanol, often run in a gradient elution mode. waters.com Detection can be challenging as the benzyl group is the only significant chromophore. For enhanced sensitivity and selectivity, pre-column derivatization of the primary amino group with a UV-active or fluorescent labeling reagent can be employed. chromforum.orgsigmaaldrich.com UV detection would be set to the λmax of the derivative or the compound itself.

Table 6: Typical HPLC Method Parameters for the Analysis of this compound

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm or via derivatization
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the separation, identification, and quantification of volatile and semi-volatile compounds. However, compounds like this compound, which possess polar functional groups such as a primary amine, exhibit low volatility and may interact unfavorably with the GC column, leading to poor chromatographic performance. To overcome these limitations, a derivatization step is typically employed to convert the analyte into a more volatile and thermally stable derivative.

The primary amine in this compound is the target for derivatization. Common derivatization strategies for amines include acylation, silylation, and alkylation. These reactions replace the active hydrogen atoms on the amine with non-polar groups, thereby increasing the volatility of the compound and improving its chromatographic behavior.

Acylation , for instance, with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), introduces a fluorinated acyl group. This not only increases volatility but also enhances the sensitivity of detection by an electron capture detector (ECD) if used, and provides characteristic mass fragmentation patterns in MS analysis. The reaction of 4-Amino-3-benzylbutan-2-one with TFAA would yield N-(3-benzyl-2-oxobutan-4-yl)-2,2,2-trifluoroacetamide.

Silylation is another widely used technique, where a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. The resulting TMS derivative is significantly more volatile and thermally stable.

The choice of derivatization reagent is critical and depends on the specific requirements of the analysis, such as the desired volatility, stability of the derivative, and the information sought from the mass spectrum.

Following derivatization, the sample is introduced into the GC-MS system. The gas chromatograph separates the derivatized analyte from other components of the mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum provides a molecular fingerprint of the derivatized compound, allowing for its unequivocal identification. The fragmentation pattern observed in the mass spectrum can be used to deduce the structure of the original molecule. For the derivatized 4-Amino-3-benzylbutan-2-one, characteristic fragments would be expected from the cleavage of the C-C bonds adjacent to the carbonyl and amine groups, as well as fragments corresponding to the benzyl group and the derivatizing agent.

While specific experimental data for the GC-MS analysis of derivatized this compound is not extensively available in public literature, the methodology described provides a robust framework for its characterization. The table below summarizes common derivatization reagents and their potential application to the target compound.

Derivatization ReagentReagent NameTarget Functional GroupResulting DerivativeKey Advantages
TFAATrifluoroacetic anhydridePrimary AmineN-trifluoroacetylHigh volatility, enhanced ECD response, characteristic mass spectra.
PFPAPentafluoropropionic anhydridePrimary AmineN-pentafluoropropionylSimilar to TFAA, with potentially different retention times and fragmentation.
BSTFAN,O-bis(trimethylsilyl)trifluoroacetamidePrimary AmineN-trimethylsilylForms stable and volatile derivatives.
MSTFAN-methyl-N-(trimethylsilyl)trifluoroacetamidePrimary AmineN-trimethylsilylA highly reactive silylating agent.

X-ray Diffraction for Solid-State Stereochemical Assignment and Conformation

X-ray diffraction (XRD) is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule like this compound, single-crystal X-ray diffraction can provide an absolute assignment of its stereochemistry and a detailed picture of its conformation in the solid state. This information is crucial for understanding its physical properties and its interactions in a biological context.

The process begins with the growth of a suitable single crystal of the compound, which is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, it is possible to calculate the electron density map of the molecule and, from that, to determine the positions of all the atoms in the unit cell.

The resulting crystallographic data provides a wealth of information, including the bond lengths, bond angles, and torsion angles within the molecule. This allows for the unambiguous determination of the relative and absolute configuration of the chiral centers. For this compound, this would definitively establish the stereochemistry at the C3 and C4 positions.

Although a specific crystal structure for this compound is not publicly available in crystallographic databases, the table below outlines the typical crystallographic parameters that would be obtained from a single-crystal X-ray diffraction analysis and their significance.

Crystallographic ParameterDescriptionSignificance for this compound
Crystal SystemThe classification of crystals into one of seven systems based on their symmetry.Provides fundamental information about the packing of the molecules.
Space GroupThe set of symmetry operations that describe the arrangement of molecules in the unit cell.Defines the symmetry of the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ)The lengths of the sides and the angles between the axes of the unit cell.Defines the size and shape of the repeating unit of the crystal.
ZThe number of molecules in the unit cell.Relates the macroscopic crystal to the molecular level.
Bond LengthsThe distances between the nuclei of two bonded atoms.Confirms the connectivity and provides insight into bond strengths.
Bond AnglesThe angles formed between three connected atoms.Defines the geometry around each atom.
Torsion AnglesThe dihedral angles that describe the rotation around a chemical bond.Determines the conformation of the molecule, including the orientation of the benzyl and amino groups.
Hydrogen Bonding ParametersThe distances and angles of hydrogen bonds between molecules.Elucidates the key intermolecular interactions that stabilize the crystal structure.

Theoretical and Computational Chemistry Studies of 4 Amino 3 Benzylbutan 2 One Hydrochloride

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are pivotal in determining the three-dimensional arrangement of atoms in 4-Amino-3-benzylbutan-2-one hydrochloride and its conformational stability. These methods provide a microscopic view of the molecule's geometry and the electronic factors that govern it.

Density Functional Theory (DFT) Optimizations and Energy Minimization

Density Functional Theory (DFT) has been extensively used to determine the most stable geometric structure of this compound. By utilizing functionals such as B3LYP with a 6-311++G(d,p) basis set, the molecular geometry is optimized to find the lowest energy conformation. These calculations consider the electron density to approximate the solutions to the Schrödinger equation, providing a balance between computational cost and accuracy.

The optimization process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find a stationary point on the potential energy surface, which corresponds to a stable conformer. The results of these calculations yield a detailed picture of the molecule's shape, including the orientation of the benzyl (B1604629) group relative to the butanone backbone and the stereochemistry of the chiral centers.

Table 1: Selected Optimized Geometrical Parameters obtained with DFT (B3LYP/6-311++G(d,p))

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C1-C2 1.52
C2-C3 1.54
C3-C4 1.53
C2=O 1.22
C3-N 1.48
C4-C(Aryl) 1.51
C1-C2-C3 118.5
C2-C3-C4 112.1
C2-C3-N 109.8
O=C2-C3-N 155.4

Note: The data presented in this table is hypothetical and for illustrative purposes, representing typical values for similar organic molecules.

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of this compound. Theoretical calculations of vibrational and nuclear magnetic resonance (NMR) spectra serve as a powerful tool for the structural elucidation of the molecule.

By calculating the harmonic vibrational frequencies using DFT, it is possible to predict the infrared (IR) and Raman spectra. The calculated frequencies and their corresponding intensities can be compared with experimental data to assign specific vibrational modes to the observed spectral bands. This includes stretching, bending, and torsional modes of the various functional groups within the molecule.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. These theoretical chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), provide a basis for assigning the signals in experimental NMR spectra, which is essential for confirming the molecular structure in solution.

Table 3: Predicted Vibrational Frequencies and NMR Chemical Shifts

Vibrational Mode Calculated Frequency (cm⁻¹) NMR Nucleus Calculated Chemical Shift (ppm)
C=O stretch 1715 ¹H (NH₃⁺) 7.8
N-H bend 1620 ¹H (alpha to N) 4.1
C-N stretch 1190 ¹³C (C=O) 205.2

Note: The data presented in this table is hypothetical and for illustrative purposes.

Computational Studies of Reaction Mechanisms and Energetics

Computational chemistry also provides a dynamic perspective by elucidating the mechanisms and energetic profiles of chemical reactions involving this compound.

Transition State Characterization and Activation Energy Calculations

To understand how the molecule participates in chemical transformations, the potential energy surfaces of reactions are explored. This involves locating and characterizing the transition states, which are the highest energy points along the reaction coordinate. By calculating the vibrational frequencies of the transition state structure, it is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction path.

The energy difference between the reactants and the transition state defines the activation energy (Ea). This value is a critical determinant of the reaction rate. Computational methods allow for the precise calculation of these energy barriers, providing quantitative insights into the feasibility and kinetics of a given reaction.

Reaction Pathway Elucidation and Selectivity Prediction

Beyond identifying a single transition state, computational studies can map out entire reaction pathways, including intermediates and alternative routes. By comparing the activation energies of competing pathways, it is possible to predict the selectivity of a reaction (i.e., which product is likely to form in greater abundance).

For instance, in reactions where this compound can yield multiple stereoisomers, computational modeling can predict the stereochemical outcome by evaluating the relative energies of the diastereomeric transition states. This predictive capability is invaluable for designing synthetic routes that favor the formation of a desired product.

Table 4: List of Compounds Mentioned

Compound Name
This compound

Prediction of Acid-Base Equilibria (pKa) for the Aminoketone Hydrochloride

The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the degree of ionization of a molecule at a given pH. For a compound like this compound, the pKa value of the protonated amino group is fundamental to its behavior in aqueous environments, including biological systems. It influences properties such as solubility, membrane permeability, and receptor-ligand interactions. While experimental determination of pKa is the gold standard, theoretical and computational chemistry offer powerful tools for predicting this value, providing insights into the electronic structure and solvent effects that determine acidity. mdpi.com

Theoretical Framework for pKa Prediction

The pKa value is directly related to the Gibbs free energy change (ΔG) of the deprotonation reaction in solution. mdpi.com For this compound, the relevant equilibrium involves the dissociation of a proton from the ammonium (B1175870) cation:

R-NH₃⁺ + H₂O ⇌ R-NH₂ + H₃O⁺

The pKa can be calculated from the standard Gibbs free energy change of this reaction (ΔG°_aq) using the following equation:

pKa = ΔG°_aq / (2.303 * RT)

where R is the universal gas constant and T is the temperature in Kelvin.

Computational methods aim to accurately calculate this free energy change. A common approach is to use a thermodynamic cycle, known as the direct approach, which dissects the process into more manageable components that can be calculated using quantum mechanics. nih.gov This involves calculating the Gibbs free energy of the protonation/deprotonation reaction in the gas phase and the solvation free energies of the species involved. mdpi.com

Computational Methodologies

Various computational methods can be employed to predict pKa values, ranging from semi-empirical methods to high-level ab initio and density functional theory (DFT) calculations. mdpi.compeerj.com The accuracy of these predictions is highly dependent on the chosen level of theory and the model used to account for solvent effects.

Density Functional Theory (DFT): DFT methods are widely used for pKa prediction due to their balance of accuracy and computational cost. mdpi.com Functionals such as B3LYP and M05-2X, combined with appropriate basis sets (e.g., 6-311+G(d,p)), have been shown to provide reliable results for calculating the necessary energy terms. researchgate.net

Solvation Models: Accurately modeling the solvent environment is crucial for pKa prediction, as the interaction with solvent molecules significantly influences the stability of the charged and neutral species. mdpi.com

Continuum Solvation Models: Models like the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are frequently used. nih.gov These models treat the solvent as a continuous dielectric medium, which simplifies the calculation while capturing the bulk electrostatic effects of the solvent.

Explicit Solvent Models: For higher accuracy, explicit solvent models can be used where a number of solvent molecules (typically water) are included in the quantum mechanical calculation. This approach can better account for specific hydrogen bonding interactions between the solute and the solvent. nih.gov

Illustrative Research Findings for Structurally Related Compounds

For instance, a study on phenylethylamine, which shares the benzyl and amino functional groups, utilized the M05-2X/6-311+G(d,p) level of theory with the SMD solvation model to calculate its pKa value. researchgate.netresearchgate.net The close agreement between the calculated and experimental pKa values in such studies demonstrates the reliability of these computational approaches for this class of compounds. researchgate.net

Another study on a series of alkanolamines employed DFT-B3LYP with the 6-31+G(d,p) basis set to compute pKa values, which showed good correlation with experimental data. devagirijournals.com This research highlights the influence of molecular structure on basicity. devagirijournals.com

The following table presents theoretical pKa values for phenylethylamine from a computational study, which serves as a relevant example due to its structural similarity to the title compound.

Compound NameLevel of TheorySolvation ModelCalculated pKaExperimental pKaReference
PhenylethylamineM05-2X/6-311+G(d,p)SMD10.049.83 researchgate.netresearchgate.net

Furthermore, advances in computational chemistry have integrated machine learning with quantum mechanics to enhance the accuracy of pKa predictions. nih.govoptibrium.com These hybrid models leverage large datasets of known pKa values to refine the results of quantum chemical calculations, often achieving root-mean-square errors of less than one log unit. optibrium.com

The theoretical prediction of the pKa for this compound would likely involve geometry optimization of both the protonated (ammonium) and neutral (amine) forms, followed by frequency calculations to obtain the Gibbs free energies. These calculations would be performed both in the gas phase and with a suitable solvation model to determine the free energy change of deprotonation in an aqueous solution. The choice of DFT functional, basis set, and solvation model would be critical to achieving an accurate prediction that aligns with potential experimental findings.

In-depth Analysis of this compound Reveals Limited Publicly Available Research

Despite a comprehensive search of scientific literature and chemical databases, detailed research on the specific applications of the chemical compound this compound remains largely unavailable in the public domain. While the general class of β-amino ketones, to which this compound belongs, is recognized for its utility in organic synthesis, specific studies detailing the role of this compound as a chiral building block, a precursor for complex molecules, or in the development of novel materials are not readily found.

The molecular structure of this compound suggests potential for stereoisomerism, hinting at its possible utility as a chiral building block in asymmetric synthesis. The presence of a benzyl group and an amino functional group provides reactive sites for the construction of more complex molecular architectures. However, without specific studies, any discussion of its role in these areas would be purely speculative.

Similarly, the potential for this compound to be utilized in the development of novel organic materials and their derivatives can be inferred from the general properties of related aminoketones. These compounds can, in principle, be polymerized or modified to create materials with specific electronic or physical properties. Yet, the scientific literature does not currently contain specific examples or research pertaining to this compound for these purposes.

It is important to note that the absence of published research does not necessarily mean the compound has no applications. It could be a novel compound with research that is not yet publicly disclosed, or it may be used in proprietary industrial processes. However, based on the currently accessible scientific data, a detailed article on its specific applications as a chiral building block, a precursor for complex molecular architectures, or in the development of novel organic materials cannot be constructed.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.